molecular formula C8H9NOS B6186160 {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol CAS No. 2639464-45-0

{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol

Cat. No.: B6186160
CAS No.: 2639464-45-0
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with suitable amines, followed by cyclization to form the thieno[3,2-b]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol is unique due to its specific substitution pattern and the presence of the methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

2639464-45-0

Molecular Formula

C8H9NOS

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.